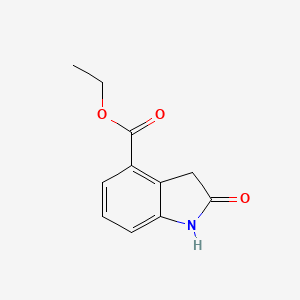

Ethyl 2-oxoindoline-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-oxoindoline-4-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Wirkmechanismus

Target of Action

Ethyl 2-oxoindoline-4-carboxylate, also known as ethyl 2-oxo-1,3-dihydroindole-4-carboxylate, is a compound that has been studied for its potential antitumor properties . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating cell cycle and apoptosis, processes linked to normal cellular growth and death .

Mode of Action

The compound interacts with its targets by activating procaspase-3, a key enzyme regulating apoptosis responses . This interaction leads to notable cytotoxicity towards human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound’s mode of action is primarily through the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The extrinsic pathway is triggered by external signals, while the intrinsic pathway is activated by internal signals, both leading to apoptosis. The compound’s effect on these pathways results in the accumulation of cells in the S phase of the cell cycle and substantial induction of late cellular apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has shown to be three to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested . This suggests that the compound could serve as a template for further design and development of novel anticancer agents .

Biochemische Analyse

Biochemical Properties

Ethyl 2-oxoindoline-4-carboxylate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the design and synthesis of novel acetohydrazides as antitumor agents . These compounds showed notable cytotoxicity toward human cancer cell lines, indicating that this compound may interact with key enzymes regulating apoptosis responses, such as caspase-3 .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function significantly. It has been associated with the induction of late cellular apoptosis, particularly in cancer cells . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It has been suggested to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxoindoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isatin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the indoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-oxoindoline-4-carboxylate serves as a precursor for synthesizing various bioactive compounds, particularly in the development of anticancer agents. Recent studies have shown that derivatives of this compound exhibit notable cytotoxicity against different cancer cell lines.

Case Study: Anticancer Activity

A study evaluated several derivatives of 2-oxoindoline, including those derived from this compound. Notable findings included:

- Compound 4o : Exhibited cytotoxicity three to five times greater than the positive control PAC-1 against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. The mechanism involved cell cycle arrest and induction of apoptosis in U937 cells .

Synthetic Methodologies

This compound is utilized in various synthetic pathways to create complex organic molecules. Its reactivity allows for diverse transformations, making it a valuable building block in organic synthesis.

Synthetic Pathways

Several synthetic routes have been developed using this compound:

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution with ethyl chloroacetate | Reflux in acetone with K2CO3 | 90–93 |

| 2 | Acyl transfer with hydrazine | Reflux in ethanol | Moderate |

| 3 | Aldol condensation with benzaldehydes | Reflux conditions | Variable |

These reactions highlight the compound's versatility and potential for generating new chemical entities .

Development of Novel Materials

Beyond medicinal applications, this compound has been explored for its potential in materials science, particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis

Research has indicated that derivatives of ethyl 2-oxoindoline can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. For instance, the integration of oxindole derivatives into polycarbonate matrices has resulted in materials with improved impact resistance and thermal degradation temperatures .

In addition to its anticancer applications, ethyl 2-oxoindoline derivatives have shown promise as antimicrobial agents. Studies indicate that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Biological Assays

A series of biological assays demonstrated the efficacy of various derivatives against common bacterial strains, showcasing their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

2-oxoindoline-3-acetic acid: Another indole derivative with biological activity.

Uniqueness: Ethyl 2-oxoindoline-4-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ethyl ester group provides additional reactivity compared to other indole derivatives, making it a versatile compound in synthetic and medicinal chemistry.

Biologische Aktivität

Ethyl 2-oxoindoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antitumor properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the indole family, a class known for their presence in various natural products and pharmaceuticals. The compound has been studied for its interactions with enzymes and proteins, indicating its potential role in therapeutic applications.

Target and Mode of Action:

this compound primarily targets procaspase-3, an enzyme crucial for regulating apoptosis. By activating procaspase-3, the compound induces apoptosis in cancer cells through both extrinsic and intrinsic apoptotic pathways.

Biochemical Pathways:

The induction of apoptosis by this compound leads to significant cellular changes, including:

- Late Cellular Apoptosis: Enhanced cell death in cancer cells through mitochondrial pathways.

- Enzyme Interactions: The compound has been shown to influence various enzymes involved in apoptotic signaling.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound. For instance:

- Cytotoxicity Studies: In vitro assays demonstrated that derivatives of this compound exhibit notable cytotoxicity against various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) with IC50 values as low as 0.25 μM .

- Mechanism of Action: Research indicated that the compound induces cell cycle arrest at the G2/M phase and promotes caspase-dependent apoptosis, leading to cell death without affecting normal cell proliferation .

Case Studies

-

Study on Induction of Apoptosis:

A study reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and alterations in mitochondrial membrane potential in HL-60 leukemia cells. This was associated with the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 . -

In Silico Docking Studies:

Molecular docking studies have shown that derivatives of this compound exhibit strong binding affinities to various cancer-related targets, suggesting a promising avenue for drug development against multiple types of cancers .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-4-3-5-9-8(7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRMGWMROASQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CC(=O)NC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.